molecular formula C13H13NO3 B15058968 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid

5-(4-Isopropylphenyl)oxazole-2-carboxylic acid

Cat. No.: B15058968
M. Wt: 231.25 g/mol
InChI Key: YWLFJRKFPROVBT-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)oxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 4-isopropylphenyl group and a carboxylic acid moiety at the 2-position. The oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₃H₁₃NO₃ (molecular weight: 231.25 g/mol), with the isopropyl group contributing to increased lipophilicity compared to simpler aryloxazoles .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(17-11)13(15)16/h3-8H,1-2H3,(H,15,16)

InChI Key

YWLFJRKFPROVBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method involves the use of a packed reactor containing commercial manganese dioxide, ensuring high conversion rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Formation of substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on heterocyclic core , substituent effects , and physicochemical properties :

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(4-Isopropylphenyl)oxazole-2-carboxylic acid Oxazole 4-Isopropylphenyl C₁₃H₁₃NO₃ 231.25 Intermediate; moderate lipophilicity
5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid Oxazole 4-tert-Butylphenyl C₁₄H₁₅NO₃ 245.27 Higher lipophilicity; steric hindrance
5-(p-Tolyl)oxazole-2-carboxylic acid Oxazole 4-Methylphenyl C₁₁H₉NO₃ 203.20 Lower molecular weight; improved solubility
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid Isoxazole 4-Isopropylphenyl C₁₃H₁₃NO₃ 231.25 Altered dipole due to heteroatom arrangement

Substituent Effects on Properties

  • Steric Hindrance : Bulkier substituents (e.g., tert-butyl) may hinder intermolecular interactions, affecting crystallinity and reactivity. For example, weak C–H···π interactions observed in related aryloxazole crystals () could be disrupted by larger substituents .
  • Solubility : The methyl group in 5-(p-Tolyl)oxazole-2-carboxylic acid reduces molecular weight, likely improving solubility in polar solvents compared to isopropyl/tert-butyl analogs .

Heterocyclic Core Differences

  • Oxazole vs. Isoxazole : While both are aromatic heterocycles, oxazole (N at position 1, O at 2) and isoxazole (O at 1, N at 2) differ in dipole moments and electronic distribution. This impacts reactivity in electrophilic substitution and hydrogen-bonding capacity. For instance, the carboxylic acid group in 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid may exhibit altered acidity compared to its oxazole counterpart .

Biological Activity

5-(4-Isopropylphenyl)oxazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen. Its molecular formula is C13H13NO3, with a molecular weight of 231.25 g/mol. The presence of the isopropylphenyl substituent enhances its lipophilicity, which may influence its interactions with biological systems.

Biological Activity

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its structural characteristics contribute to its efficacy against various microbial strains, making it a candidate for further development as an antimicrobial agent.

2. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in cancer progression. For instance, studies have highlighted the role of oxazole derivatives in inhibiting phosphatases like cdc25, which are implicated in cell cycle regulation and tumorigenesis . The inhibition of cdc25 could lead to cell cycle arrest and potentially activate apoptotic pathways in cancer cells.

3. Antiproliferative Activity
In vitro studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. This activity is crucial for its potential use as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
5-(4-Ethylphenyl)oxazole-2-carboxylic acid1216272-66-00.85Ethyl substituent affects lipophilicity and reactivity.
5-(3-Chlorophenyl)oxazole-2-carboxylic acid400715-69-70.87Chlorine atom introduces electronegativity changes.
2-Phenyloxazole-5-carboxylic acid106833-79-80.62Lacks isopropyl group; different electronic properties.

This table highlights how variations in substituents can influence the biological activity and properties of oxazole derivatives.

Case Studies

Several case studies have explored the biological effects of oxazole derivatives:

  • Cdc25 Inhibition : Research demonstrated that selective inhibitors targeting cdc25 phosphatases can effectively halt tumor growth in preclinical models, supporting the potential use of oxazole derivatives like this compound in cancer therapy .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazole derivatives, including this compound, against a panel of bacterial strains, showing promising results that warrant further investigation .

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